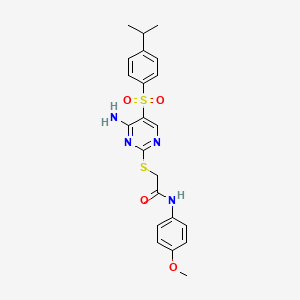

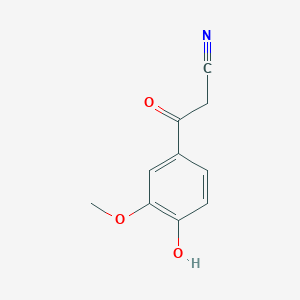

2-((4-amino-5-((4-isopropylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds to "2-((4-amino-5-((4-isopropylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide" has been reported in the literature. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions. The resulting crude product was then recrystallized and characterized using spectroscopic techniques .

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been determined through crystallography. For example, the crystal structure of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate shows a folded conformation around the methylene carbon of the thioacetamide bridge. The pyrimidine ring is inclined at an angle to the benzene ring, which is stabilized by an intramolecular N—H⋯N hydrogen bond .

Chemical Reactions Analysis

While the specific chemical reactions of "2-((4-amino-5-((4-isopropylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide" are not detailed, related compounds have been synthesized to act as inhibitors for enzymes like thymidylate synthase. These compounds were created by appending aryl thiols to a key intermediate via an oxidative addition reaction, which also deprotected the amino group .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to the one can be inferred from their synthesis and molecular structure. The compound N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide crystallizes in the orthorhombic crystal system and exhibits intermolecular hydrogen bonds, which could influence its solubility and stability . The intramolecular hydrogen bonds observed in the crystal structures of related compounds suggest a certain rigidity in the molecular conformation, which could affect the compound's reactivity and interaction with biological targets .

Case Studies and Anticancer Activity

The anticancer activity of related compounds has been explored through in silico modeling studies. For instance, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide targets the VEGFr receptor, which is significant in cancer research due to the role of VEGF in tumor angiogenesis . Additionally, some synthesized analogs have shown potency against human thymidylate synthase, suggesting potential as antitumor agents .

Aplicaciones Científicas De Investigación

Novel Antitumor Agents

Compounds structurally related to 2-((4-amino-5-((4-isopropylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide have been evaluated for their antitumor activity. For example, a study by Alqasoumi et al. (2009) explored novel acetamide, pyrrole, pyrrolopyrimidine, and other derivatives containing a biologically active pyrazole moiety for their antitumor activity. One compound in this series showed higher effectiveness than doxorubicin, a reference drug, highlighting the potential of such compounds in cancer therapy (Alqasoumi et al., 2009).

Antimicrobial Agents

Derivatives structurally similar to the mentioned compound have also been synthesized for their antimicrobial properties. Darwish et al. (2014) synthesized new heterocyclic compounds incorporating sulfamoyl moiety, showing promising in vitro antibacterial and antifungal activities. This study suggests the versatility of these compounds in developing new antimicrobial agents (Darwish et al., 2014).

Propiedades

IUPAC Name |

2-[4-amino-5-(4-propan-2-ylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4S2/c1-14(2)15-4-10-18(11-5-15)32(28,29)19-12-24-22(26-21(19)23)31-13-20(27)25-16-6-8-17(30-3)9-7-16/h4-12,14H,13H2,1-3H3,(H,25,27)(H2,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKNVKFVBDCKZKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Ethyl-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2549932.png)

![4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2549936.png)

![5-(4-chlorophenyl)-6-((2,4-dimethylphenyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2549940.png)

![4-Propyl-2-[(pyridin-2-ylmethyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2549944.png)